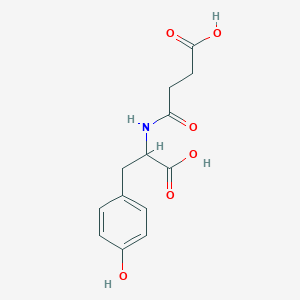![molecular formula C22H21BrClN3O4 B13368856 Ethyl 4-(3-bromo-8-chloro-9-nitro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate](/img/structure/B13368856.png)
Ethyl 4-(3-bromo-8-chloro-9-nitro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(3-bromo-8-chloro-9-nitro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-bromo-8-chloro-9-nitro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate involves multiple steps, including the formation of the benzo[5,6]cyclohepta[1,2-b]pyridine core, followed by the introduction of the bromo, chloro, and nitro substituents. The final step involves the esterification of the piperidine carboxylate group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
化学反应分析
Types of Reactions
Ethyl 4-(3-bromo-8-chloro-9-nitro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The bromo and chloro substituents can be replaced by hydrogen atoms through catalytic hydrogenation.
Substitution: The bromo and chloro groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, strong acids or bases for substitution reactions, and specific catalysts for oxidation reactions. The conditions vary depending on the desired reaction and the stability of the compound under those conditions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the bromo group could yield a variety of substituted derivatives.
科学研究应用
Medicinal Chemistry: This compound could be used as a lead compound for the development of new drugs, particularly those targeting specific receptors or enzymes.
Material Science: The unique structure of this compound could make it useful in the development of new materials with specific properties.
Biological Research: This compound could be used to study the effects of specific functional groups on biological activity.
作用机制
The mechanism of action of Ethyl 4-(3-bromo-8-chloro-9-nitro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate would depend on its specific application. In medicinal chemistry, it could interact with specific receptors or enzymes, altering their activity. The molecular targets and pathways involved would need to be identified through further research.
相似化合物的比较
Similar Compounds
Similar compounds include other derivatives of benzo[5,6]cyclohepta[1,2-b]pyridine, such as those with different substituents on the aromatic ring or different ester groups on the piperidine ring.
Uniqueness
The uniqueness of Ethyl 4-(3-bromo-8-chloro-9-nitro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate lies in its specific combination of functional groups, which could confer unique properties and activities compared to other similar compounds .
属性
分子式 |
C22H21BrClN3O4 |
|---|---|
分子量 |
506.8 g/mol |
IUPAC 名称 |
ethyl 4-(6-bromo-13-chloro-14-nitro-4-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-2-ylidene)piperidine-1-carboxylate |
InChI |
InChI=1S/C22H21BrClN3O4/c1-2-31-22(28)26-7-5-13(6-8-26)20-17-11-19(27(29)30)18(24)10-14(17)3-4-15-9-16(23)12-25-21(15)20/h9-12H,2-8H2,1H3 |
InChI 键 |
TXCNUXVXAYESPK-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)N1CCC(=C2C3=CC(=C(C=C3CCC4=C2N=CC(=C4)Br)Cl)[N+](=O)[O-])CC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{3-[acetyl(methyl)amino]phenyl}-4-isopropoxybenzamide](/img/structure/B13368783.png)
![N-{4-[(propionylanilino)sulfonyl]phenyl}propanamide](/img/structure/B13368789.png)
![8-Thia-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13368796.png)
![1-(3-chlorophenyl)-5-methyl-N-[3-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13368797.png)
![5-bromo-2-chloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide](/img/structure/B13368802.png)
![3-[(Benzylsulfanyl)methyl]-6-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368814.png)
![3-(1-Benzofuran-2-yl)-6-(1-phenoxypropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368826.png)
![3-Phenylimidazo[1,5-a]thieno[2,3-e]pyrimidine](/img/structure/B13368832.png)
![7-benzyl-2-(cinnamylsulfanyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13368834.png)
![4-hydroxy-6,7-dimethyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione](/img/structure/B13368838.png)

![N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-2-(1H-tetraazol-1-yl)propanamide](/img/structure/B13368845.png)
![Ethyl 5-(4-methoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13368858.png)
![1-[2-(1,3-benzodioxol-5-yl)-4-oxo-3-phenoxy-1-azetidinyl]-9b-(methylsulfanyl)-1,4,5,9b-tetrahydro-2H-azeto[2,1-a]isoquinolin-2-one](/img/structure/B13368861.png)
